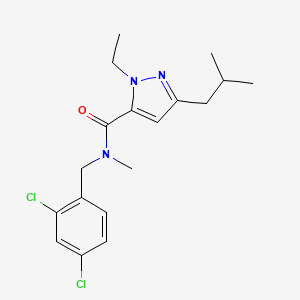

![molecular formula C21H22N4O2 B5578349 3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves complex reactions, including ring closures and substitutions, to obtain the desired molecular structure. For example, the creation of pyrazolo[4,3-b] pyridine derivatives with methoxy and hydroxy phenyl groups involves thermal and structural analysis to ensure the stability and purity of the compounds (El-Menyawy et al., 2019). Similarly, the synthesis of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition demonstrates the intricate chemical reactions required to synthesize such compounds (Ravi et al., 2017).

Molecular Structure Analysis

Structural analysis of pyrazolopyridine derivatives reveals the importance of X-ray crystallography in understanding molecular conformations and intermolecular interactions. For instance, studies on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile underline the coplanar arrangement of its molecular rings, showcasing the compound's structural intricacy (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolopyridine derivatives often lead to a variety of products with diverse chemical properties. For example, the synthesis of functionalized pyrazolo[3,4-b]pyridines from 4-hydroxy-6-methyl-2-pyridone illustrates the reactivity of these compounds under different conditions, leading to the formation of compounds with significant chemical diversity (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of pyrazolopyridine derivatives, such as melting points, solubility, and stability, are crucial for their potential applications. The thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups provides insights into their stability and suitability for various applications (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and potential for further functionalization, are essential for understanding the applications and behavior of pyrazolopyridine derivatives. For example, the study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone showcases the versatility and reactivity of these compounds in producing a wide range of derivatives with different chemical functionalities (Mekheimer et al., 1997).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been investigated for their corrosion inhibition effects on metals. For instance, the inhibition effect of certain aryl pyrazolo pyridine derivatives on copper in a hydrochloric acid system was systematically studied, demonstrating significant inhibition efficiencies through electrochemical and computational studies. These findings suggest potential applications in protecting metal surfaces in industrial processes (Sudheer & M. Quraishi, 2015).

Optoelectronic Devices

The synthesis and characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been explored for their potential in optoelectronic devices. Thermal analysis, structural, and optical properties, including the fabrication of devices showing rectification behavior, highlight their applicability in electronic and photovoltaic devices (E. M. El-Menyawy et al., 2019).

Antiviral and Antitumor Activity

The biological activity of fused pyridine derivatives, including their antiviral and cytotoxic potential, has been a subject of investigation. A study on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents revealed that some compounds exhibited significant activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This suggests the potential for developing new therapeutic agents based on these chemical structures (H. El-Subbagh et al., 2000).

Eigenschaften

IUPAC Name |

[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-15-4-6-16(7-5-15)19-13-20(24-23-19)21(26)25-11-8-17(9-12-25)27-18-3-2-10-22-14-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFZQCQPCVIONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

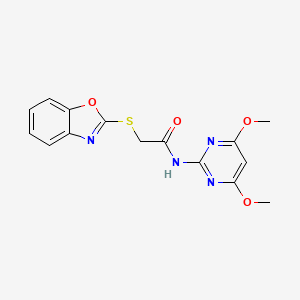

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

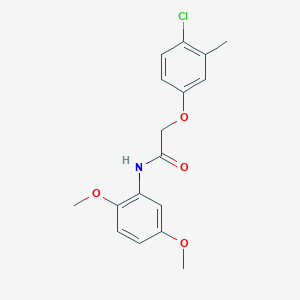

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

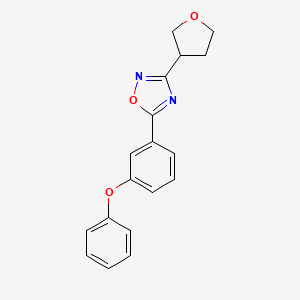

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)